3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with chlorine and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of molecules, which are known to have a wide range of applications in medicinal chemistry . .
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidine class are known to interact with their targets through various mechanisms, including binding to active sites, causing conformational changes, and modulating the activity of the target .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties , suggesting that they may modulate pathways related to inflammation and neuronal protection.
Pharmacokinetics
It is known that the lipophilicity of a drug can influence its absorption and distribution . As such, the degree of lipophilicity of this compound may allow it to diffuse easily into cells .
Result of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3-amino-2-methylpyrazole in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-phenyl-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Chloro-6-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms and the methyl group can affect its binding affinity to molecular targets and its overall stability.
Properties
IUPAC Name |
3-chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-8-12(15)13-16-6-10(7-18(13)17-8)9-3-2-4-11(14)5-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHADYRVNWWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Cl)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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